4-Chloro-6-[(3-nitrophenyl)amino]-1,3,5-triazin-2-yl diethylcarbamodithioate
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Overview
Description
1-({4-CHLORO-6-[(3-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a nitrophenyl group, and a methanethioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({4-CHLORO-6-[(3-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazine ring: This can be achieved by reacting cyanuric chloride with an appropriate amine under controlled conditions.
Introduction of the nitrophenyl group: The nitrophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the methanethioamide moiety: This step involves the reaction of the intermediate compound with diethylamine and a sulfur source under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-({4-CHLORO-6-[(3-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chlorine atom can yield various substituted triazine derivatives.
Scientific Research Applications
1-({4-CHLORO-6-[(3-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-({4-CHLORO-6-[(3-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-({4-CHLORO-6-[(3-AMINOPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE
- 1-({4-CHLORO-6-[(3-METHYLPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE
Uniqueness
1-({4-CHLORO-6-[(3-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}SULFANYL)-N,N-DIETHYLMETHANETHIOAMIDE is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H15ClN6O2S2 |
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Molecular Weight |
398.9 g/mol |
IUPAC Name |
[4-chloro-6-(3-nitroanilino)-1,3,5-triazin-2-yl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C14H15ClN6O2S2/c1-3-20(4-2)14(24)25-13-18-11(15)17-12(19-13)16-9-6-5-7-10(8-9)21(22)23/h5-8H,3-4H2,1-2H3,(H,16,17,18,19) |
InChI Key |
JYZRPSHHUZNJAP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SC1=NC(=NC(=N1)NC2=CC(=CC=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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